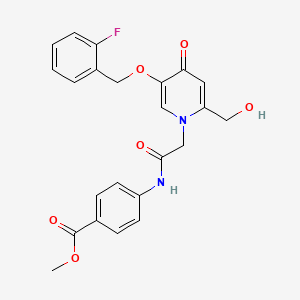![molecular formula C21H18ClN5O2 B2740966 2-Benzyl-6-(3-chlorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 893978-82-0](/img/no-structure.png)
2-Benzyl-6-(3-chlorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-6-(3-chlorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of purine derivatives, which are significant due to their biological and pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-6-(3-chlorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the benzyl, chlorophenyl, and methyl groups through various substitution reactions. Key steps include:
Formation of the Purine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the benzyl and chlorophenyl groups is often carried out using nucleophilic substitution reactions, where the purine core reacts with benzyl halides and chlorophenyl halides in the presence of a base.
Methylation: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2-Benzyl-6-(3-chlorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced or replaced under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
2-Benzyl-6-(3-chlorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism by which 2-Benzyl-6-(3-chlorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context.
類似化合物との比較
Similar Compounds
2-Benzyl-6-phenyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione: Lacks the chlorophenyl group, which may result in different biological activities.
2-Benzyl-6-(3-bromophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione: Contains a bromophenyl group instead of chlorophenyl, potentially altering its reactivity and applications.
Uniqueness
The presence of the 3-chlorophenyl group in 2-Benzyl-6-(3-chlorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione imparts unique chemical and biological properties, making it distinct from other similar compounds. This structural feature can influence its reactivity, solubility, and interaction with biological targets, thereby affecting its overall utility in various applications.
特性
CAS番号 |
893978-82-0 |
|---|---|
分子式 |
C21H18ClN5O2 |
分子量 |
407.86 |
IUPAC名 |
2-benzyl-6-(3-chlorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C21H18ClN5O2/c1-24-18-17(19(28)27(21(24)29)13-14-6-3-2-4-7-14)26-11-10-25(20(26)23-18)16-9-5-8-15(22)12-16/h2-9,12H,10-11,13H2,1H3 |
InChIキー |
NUZHLTYWSCMXSC-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N4CCN(C4=N2)C5=CC(=CC=C5)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


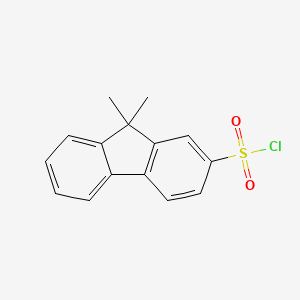
![7-cyclohexyl-N-cyclopentyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2740884.png)
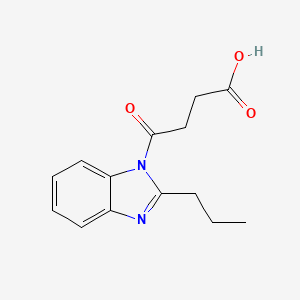
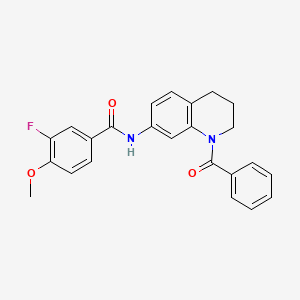
![5-Methyl-3-[(2-oxo-2-phenylethyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B2740888.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-[1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide](/img/structure/B2740892.png)
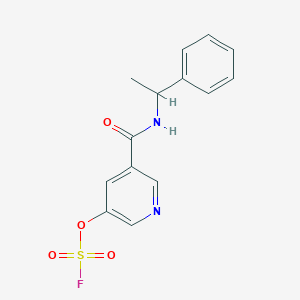
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dimethoxybenzamide](/img/structure/B2740895.png)
![4-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-methylchromen-2-one](/img/structure/B2740896.png)
![6-acetyl-2-cyclohexaneamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2740898.png)
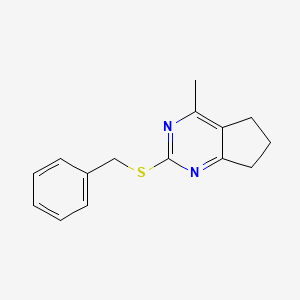
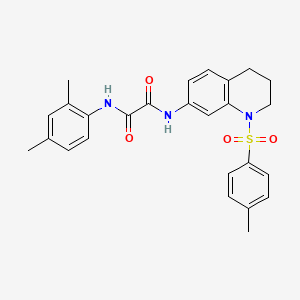
![7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N,N-DIPROPYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2740904.png)
